4-Methoxyphenyl 2-iodo-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 2-iodo-3-methylbutanoate is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . This compound is characterized by the presence of a methoxyphenyl group, an iodine atom, and a methylbutanoate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Methoxyphenyl 2-iodo-3-methylbutanoate typically involves the esterification of 4-methoxyphenol with 2-iodo-3-methylbutanoic acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
4-Methoxyphenyl 2-iodo-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxyphenyl 2-iodo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its structural features make it a candidate for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-iodo-3-methylbutanoate involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-Methoxyphenyl 2-iodo-3-methylbutanoate include:
4-Methoxyphenyl 2-bromo-3-methylbutanoate: This compound has a bromine atom instead of iodine, which affects its reactivity and chemical properties.
4-Methoxyphenyl 2-chloro-3-methylbutanoate: The presence of a chlorine atom makes this compound less reactive than its iodine counterpart.
4-Methoxyphenyl 2-fluoro-3-methylbutanoate: The fluorine atom imparts different electronic properties, influencing the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for halogen bonding interactions.
Properties
Molecular Formula |
C12H15IO3 |
---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-iodo-3-methylbutanoate |
InChI |
InChI=1S/C12H15IO3/c1-8(2)11(13)12(14)16-10-6-4-9(15-3)5-7-10/h4-8,11H,1-3H3 |
InChI Key |
ZIBJSARKWRYTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.